1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole is a chemical compound with the molecular formula CHNOS. It features a pyrazole ring substituted with an ethyl group and a pyrrolidinylsulfonyl moiety. This compound is classified as a pyrazole derivative, which is known for its diverse pharmacological activities, including anti-inflammatory and analgesic properties .
The synthesis of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole typically involves several key steps:
The molecular structure of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole can be described as follows:
1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole can participate in various chemical reactions typical for pyrazole derivatives:
The mechanism of action for 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole primarily involves its interaction with biological targets:
The physical and chemical properties of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole include:
1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole finds applications in various scientific fields:
The diverse pharmacological activities associated with this compound highlight its potential in therapeutic applications, particularly in treating inflammatory disorders .
The 1H-pyrazole core constitutes the fundamental heterocyclic framework of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, characterized by a five-membered ring structure with adjacent nitrogen atoms (N1 and N2) at positions 1 and 2. This arrangement confers significant electronic asymmetry due to the differential hybridization states: the pyrazole ring exhibits π-excess aromaticity (6π-electron system) with distinct electron density distribution patterns. The N1 nitrogen (ethyl-substituted) is sp²-hybridized and contributes one electron to the aromatic system, while N2 is pyrrole-like and donates two electrons, creating a polarized environment ideal for electrophilic substitution at C4 and nucleophilic attack at C3/C5 [2] [4].
Sterically, the unsubstituted C3 and C5 positions create a planar molecular plane with minimal inherent steric hindrance, though the C4-sulfonamide substituent induces out-of-plane distortion. The pyrazole ring demonstrates a calculated dipole moment of 4.2-4.5 Debye, primarily oriented along the N2–C4 axis, which significantly influences molecular recognition and supramolecular assembly. XPS analyses of analogous pyrazoles reveal nitrogen 1s binding energies at 399.8 eV (pyrrolic N) and 401.2 eV (pyridinic N), confirming the electronic asymmetry critical for metal coordination and biological targeting [4] [7].
Table 1: Fundamental Properties of the Pyrazole Core
Property | Value/Range | Method of Determination |
---|---|---|
Aromatic character | 6π-electron system | Theoretical (Hückel's rule) |
pKa (conjugate acid) | 2.49 (at 25°C) | Potentiometric titration |
Dipole moment | 4.2–4.5 Debye | DFT calculations |
Electrophilic preference | C4 position | Frontier orbital analysis |
Nucleophilic attack sites | C3 and C5 | Molecular electrostatic potential |
The 1-ethyl group (N1-substituent) serves as a sterically undemanding alkyl chain that moderately enhances electron donation (+I effect) to the pyrazole ring, increasing electron density at N1 by approximately 0.12 e⁻ (Mulliken charge analysis). This substitution prevents tautomerism observed in NH-pyrazoles and confers metabolic stability by blocking oxidative metabolism at the N1 position. Comparative molecular field analysis (CoMFA) indicates the ethyl group contributes a lipophilicity increment of +0.89 log P units relative to unsubstituted pyrazole while maintaining a conformational flexibility profile that minimizes steric clashes in protein binding pockets [2] [4].
The 4-(1-pyrrolidinylsulfonyl) group introduces profound electronic and steric modifications:
Table 2: Electronic and Steric Contributions of Substituents
Substituent | Electronic Effect | Steric Parameter (Es) | Lipophilicity Contribution (π) | Hydrogen Bonding Capacity |
---|---|---|---|---|
1-Ethyl | +I (σI = -0.10) | -0.07 | +0.89 | None |
4-Sulfonyl (-SO₂-) | Strong -I/-R (σp = 0.93) | -1.74 | -1.02 | Acceptor (2 sites) |
Pyrrolidinyl | Moderate +I (σp* = -0.30) | -0.55 | -0.15 | Acceptor (N-tertiary) |
While X-ray crystallographic data for 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole remains unreported, high-level B3LYP/6-311++G(d,p) calculations reveal three dominant conformational states:
The pyrrolidine ring exhibits rapid pseudorotation (barrier = 3.2 kcal/mol) with a slight preference for the C3-endo envelope conformation (population = 62%) over C2-exo (38%). Molecular dynamics simulations (300K, water) indicate the sulfonyl group serves as a conformational anchor that restricts pyrazole ring rotation relative to the pyrrolidine moiety (torsional oscillation ±12°), enhancing molecular preorganization for target binding. The overall molecular topology adopts a "golf club" shape with the pyrrolidine ring positioned 7.2 Å from the pyrazole C3 atom, creating a distinctive pharmacophoric profile [6] [8] [10].
Systematic comparison with structural analogs reveals how electronic and steric modifications influence physicochemical and biological properties:
Table 3: Comparative Structural and Electronic Properties of Sulfonamide Pyrazoles
Compound | C4 Substituent | Molecular Weight (g/mol) | C4-S/X Bond Length (Å) | Dipole Moment (Debye) | Dominant Biological Activity |
---|---|---|---|---|---|
1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole | -SO₂N(CH₂)₄ | 229.30 | 1.782 (S-N) | 4.5 | Kinase inhibition |
1-Ethyl-4-fluoropyrazole-5-carboxylic acid | -F/-COOH | 158.13 | 1.352 (C-F) | 3.8 | Antibacterial intermediate |
1-Ethyl-1H-pyrazole-4-sulfonyl chloride | -SO₂Cl | 194.65 | 1.748 (S-Cl) | 5.1 | Electrophilic coupling agent |
1-Ethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole | -O-pyrrolidine | 181.23 | 1.412 (C-O) | 2.7 | Serotonergic activity |
1-Ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]pyrazole | -CH₂(4-nitropyrazole) | 221.23 | 1.512 (C-C) | 6.2 | Anticancer candidate |
The pyrrolidinylsulfonyl substitution uniquely combines moderate steric bulk (molar refractivity = 58.9), balanced lipophilicity (cLogP = 0.82), and dual hydrogen bond acceptor capacity (HBA count = 3), distinguishing it from benzenesulfonyl analogs which exhibit higher rigidity and π-stacking capability but reduced solubility. In JAK inhibition assays (WO2014146493A1), the pyrrolidinylsulfonyl moiety conferred 3-fold greater selectivity against JAK2 over JAK3 compared to morpholine sulfonyl analogs, attributed to optimal filling of the hydrophobic pocket while avoiding steric clashes with Thr⁹⁸³ in the JAK3 ATP-binding site [10]. This structural insight validates the strategic incorporation of the pyrrolidinylsulfonyl group in pyrazole-based medicinal chemistry scaffolds.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1